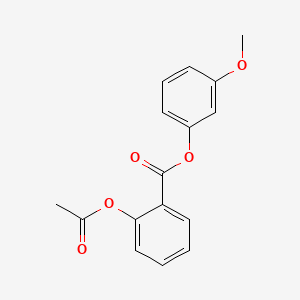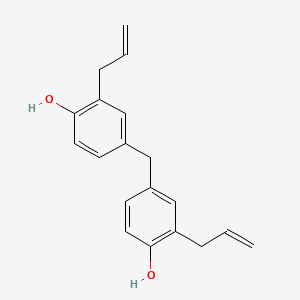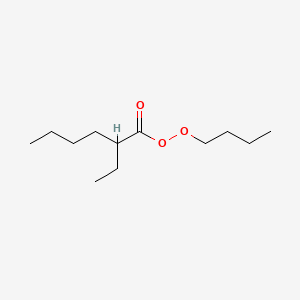
3-Methoxyphenyl o-acetylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyphenyl o-acetylsalicylate is an organic compound with the molecular formula C16H14O5 It is an ester derivative of acetylsalicylic acid (aspirin) and 3-methoxyphenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl o-acetylsalicylate typically involves the esterification of acetylsalicylic acid with 3-methoxyphenol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Reactants: Acetylsalicylic acid and 3-methoxyphenol.
Catalyst: Sulfuric acid or hydrochloric acid.
Solvent: Anhydrous ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours.
The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, industrial processes may employ more environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyphenyl o-acetylsalicylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetylsalicylic acid and 3-methoxyphenol.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nitrating agents like nitric acid; halogenating agents like bromine or chlorine.
Major Products
Hydrolysis: Acetylsalicylic acid and 3-methoxyphenol.
Oxidation: Quinone derivatives.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3-Methoxyphenyl o-acetylsalicylate has several applications in scientific research:
Pharmaceuticals: As a derivative of acetylsalicylic acid, it may have potential as an anti-inflammatory or analgesic agent.
Chemical Research: Used as a model compound for studying esterification reactions and the behavior of ester bonds under various conditions.
Biological Studies: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Industrial Applications: Potential use in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Methoxyphenyl o-acetylsalicylate is likely similar to that of acetylsalicylic acid. It may inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in the production of prostaglandins and thromboxanes. This inhibition results in anti-inflammatory, analgesic, and antipyretic effects. The methoxy group may also influence the compound’s pharmacokinetics and pharmacodynamics, potentially altering its absorption, distribution, metabolism, and excretion.
Comparación Con Compuestos Similares
Similar Compounds
Acetylsalicylic Acid (Aspirin): The parent compound, widely used as an analgesic and anti-inflammatory agent.
3-Methoxyphenol: A phenolic compound with antioxidant properties.
Salicylic Acid: A precursor to acetylsalicylic acid, used in skincare products for its exfoliating properties.
Uniqueness
3-Methoxyphenyl o-acetylsalicylate combines the properties of acetylsalicylic acid and 3-methoxyphenol, potentially offering unique pharmacological effects. The presence of the methoxy group may enhance its stability and modify its biological activity compared to acetylsalicylic acid alone.
Propiedades
Número CAS |
94159-26-9 |
|---|---|
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(3-methoxyphenyl) 2-acetyloxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-11(17)20-15-9-4-3-8-14(15)16(18)21-13-7-5-6-12(10-13)19-2/h3-10H,1-2H3 |
Clave InChI |
NEPVYKZQDZUSFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)










